

A Comparative Guide to SNX7 Interaction Partners Across Diverse Cell Lineages

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Compound of Interest

Compound Name: SNX7

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Sorting Nexin 7 (**SNX7**), a member of the sorting nexin family of proteins, plays a crucial role in intracellular trafficking, a fundamental process for maintaining cellular homeostasis. Its involvement in various cellular pathways, including autophagy and cancer-related signaling, underscores its importance as a potential therapeutic target. Understanding the dynamic interactions of **SNX7** with other proteins across different cell types is paramount for elucidating its precise functions and for the development of targeted therapies.

This guide provides a comparative analysis of known **SNX7** interaction partners in different human cell lineages, based on data from large-scale proteomic studies and targeted co-immunoprecipitation experiments. While direct quantitative biophysical data such as binding affinities are not extensively available in the current literature for **SNX7** interactions, this guide presents statistical data from high-throughput studies, which provide a measure of the confidence and specificity of the identified interactions.

Comparative Analysis of SNX7 Interactors

The interaction partners of **SNX7** have been most comprehensively studied in the HEK293T (human embryonic kidney) and HCT116 (human colon cancer) cell lines through the BioPlex 3.0 project, a large-scale affinity-purification mass spectrometry (AP-MS) study[1]. Additionally, specific interactions have been identified in prostate cancer cell lines (PC-3 and DU145) and in the context of autophagy studies in HeLa (human cervical cancer) and hTERT-RPE1 (human retinal pigment epithelial) cells.

SNX7 Interaction Partners in HEK293T and HCT116 Cells

The BioPlex 3.0 database provides a rich source of information on the **SNX7** interactome in two distinct cell lineages. The following tables summarize the high-confidence interactors identified for **SNX7** in HEK293T and HCT116 cells.

Table 1: High-Confidence **SNX7** Interaction Partners in HEK293T Cells (BioPlex 3.0)

Interacting Protein	Gene Symbol	Description	p-Value	Fold Change
Sorting nexin-4	SNX4	Involved in endosomal sorting and trafficking. Forms a heterodimer with SNX7.	< 0.001	> 100
Sorting nexin-30	SNX30	Member of the sorting nexin family with a role in membrane trafficking.	< 0.001	> 50
Vacuolar protein sorting-associated protein 35	VPS35	Core component of the retromer complex, involved in retrograde transport.	< 0.01	> 20
Vacuolar protein sorting-associated protein 26A	VPS26A	Component of the retromer complex.	< 0.01	> 20
WASH complex subunit 1	WASHC1	Component of the WASH complex, which regulates endosomal sorting.	< 0.05	> 10

Table 2: High-Confidence **SNX7** Interaction Partners in HCT116 Cells (BioPlex 3.0)

Interacting Protein	Gene Symbol	Description	p-Value	Fold Change
Sorting nexin-4	SNX4	Involved in endosomal sorting and trafficking.	< 0.001	> 100
Sorting nexin-1	SNX1	Component of the ESCPE-1 complex, involved in endosomal sorting.	< 0.05	> 15
Sorting nexin-5	SNX5	Component of the ESCPE-1 complex, involved in endosomal sorting.	< 0.05	> 15
Ras-related protein Rab-7a	RAB7A	Key regulator of endo-lysosomal trafficking.	< 0.05	> 10

Comparative Insights:

- **Shared Interactor:** The most prominent and consistent interaction partner for **SNX7** across both HEK293T and HCT116 cell lines is SNX4. This strongly supports the notion of a stable and functionally significant SNX4-**SNX7** heterodimer as a core unit in endosomal trafficking.
- **Cell Line-Specific Interactions:** In HEK293T cells, **SNX7** shows a strong association with SNX30 and components of the retromer and WASH complexes, suggesting a role in specific retrograde and endosomal sorting pathways in this cell lineage. In contrast, in HCT116 cells, **SNX7** interacts with components of the ESCPE-1 complex (SNX1, SNX5) and the late endosomal regulator RAB7A, indicating a potential functional specialization in colon cancer cells.

SNX7 Interaction in Other Cell Lineages

Targeted studies have revealed key **SNX7** interactions in other cell types, providing insights into its role in specific pathological and physiological contexts.

Table 3: **SNX7** Interaction Partners in Other Cell Lineages

Interacting Protein	Gene Symbol	Cell Lineage(s)	Functional Context
CASP8 and FADD-like apoptosis regulator	CFLIP	Prostate Cancer (PC-3, DU145)	Inhibition of autophagy and regulation of cell proliferation[2][3].
Autophagy-related protein 9A	ATG9A	HeLa, hTERT-RPE1	Trafficking of ATG9A for autophagosome assembly (as part of the SNX4-SNX7 complex).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of protein-protein interaction studies. Below are the protocols used to identify the key **SNX7** interactions discussed.

Affinity-Purification Mass Spectrometry (AP-MS) for BioPlex 3.0

This protocol outlines the high-throughput method used to identify **SNX7** interactors in HEK293T and HCT116 cells[1].

Cell Line Preparation and Transfection:

- HEK293T or HCT116 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Lentiviral constructs encoding C-terminally 3xFLAG-HA-tagged **SNX7** were used to generate stable cell lines.
- Cells were expanded under puromycin selection.

Immunoprecipitation:

- Cell pellets were lysed in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, and protease inhibitors.
- Clarified lysates were incubated with anti-HA agarose beads for 4 hours at 4°C.
- Beads were washed four times with lysis buffer and twice with PBS.
- Protein complexes were eluted with HA peptide.

Mass Spectrometry and Data Analysis:

- Eluted proteins were subjected to tryptic digestion.
- Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The CompPASS-Plus algorithm was used to identify high-confidence interacting proteins based on peptide spectral matches, reproducibility, and frequency across multiple experiments[4].

Co-Immunoprecipitation (Co-IP) for **SNX7** and **CFLIP** Interaction in Prostate Cancer Cells

This protocol was used to validate the interaction between **SNX7** and **CFLIP** in PC-3 and DU145 prostate cancer cell lines[2].

Cell Lysis:

- Prostate cancer cells were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
- Lysates were clarified by centrifugation at 13,000 rpm for 10 minutes at 4°C.

Immunoprecipitation:

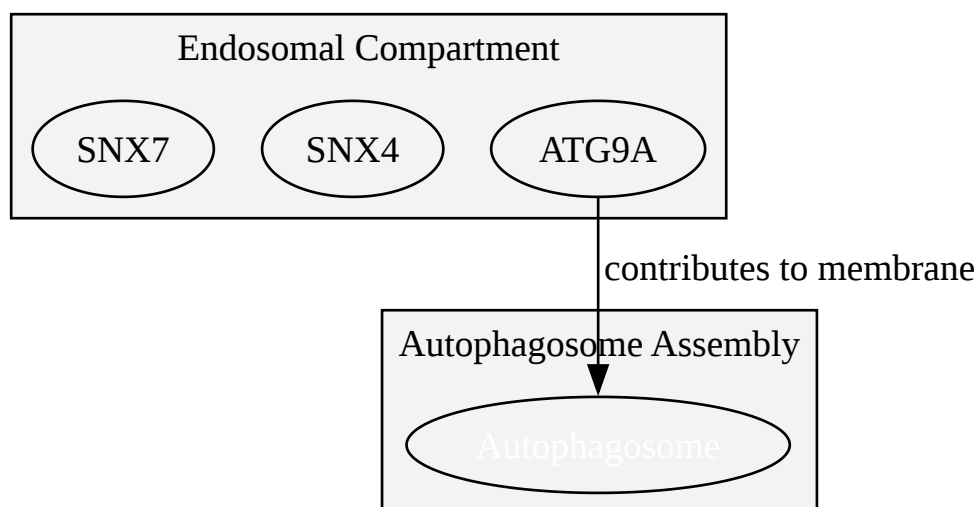
- 500 µg of protein lysate was incubated with 2 µg of anti-**SNX7** antibody or control IgG overnight at 4°C with gentle rotation.
- Protein A/G agarose beads were added and incubated for an additional 2 hours at 4°C.
- The beads were washed three times with lysis buffer.
- Immunoprecipitated proteins were eluted by boiling in 2x Laemmli buffer.

Western Blotting:

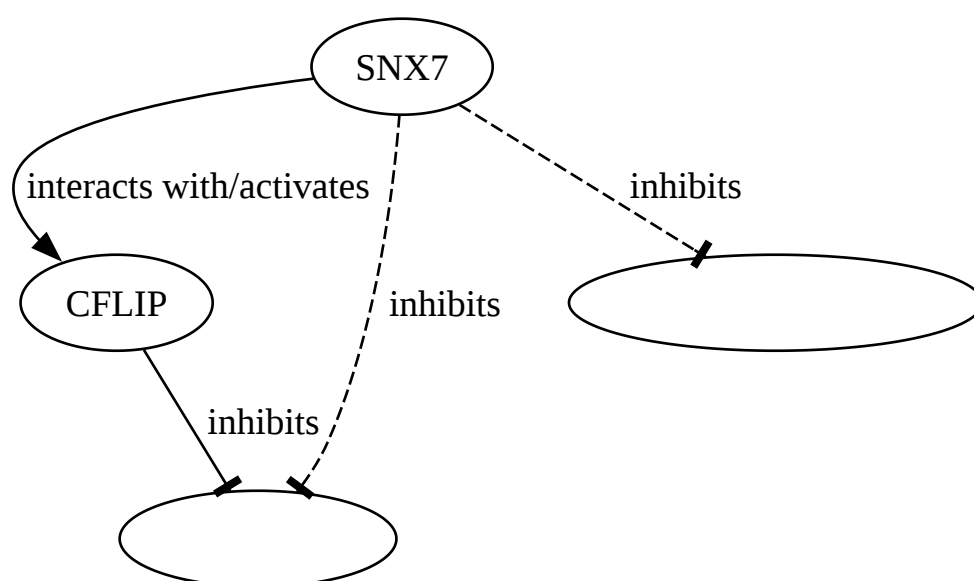
- Eluted proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was probed with an anti-CFLIP antibody to detect the co-immunoprecipitated protein.

Visualizing SNX7-Associated Pathways and Workflows

Signaling Pathways

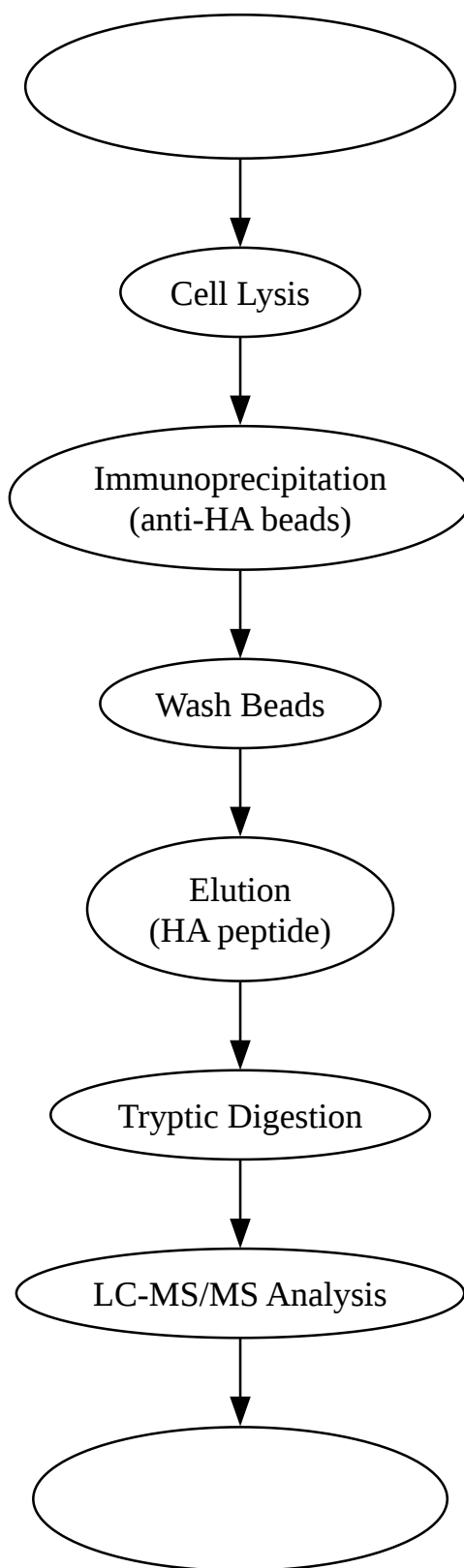


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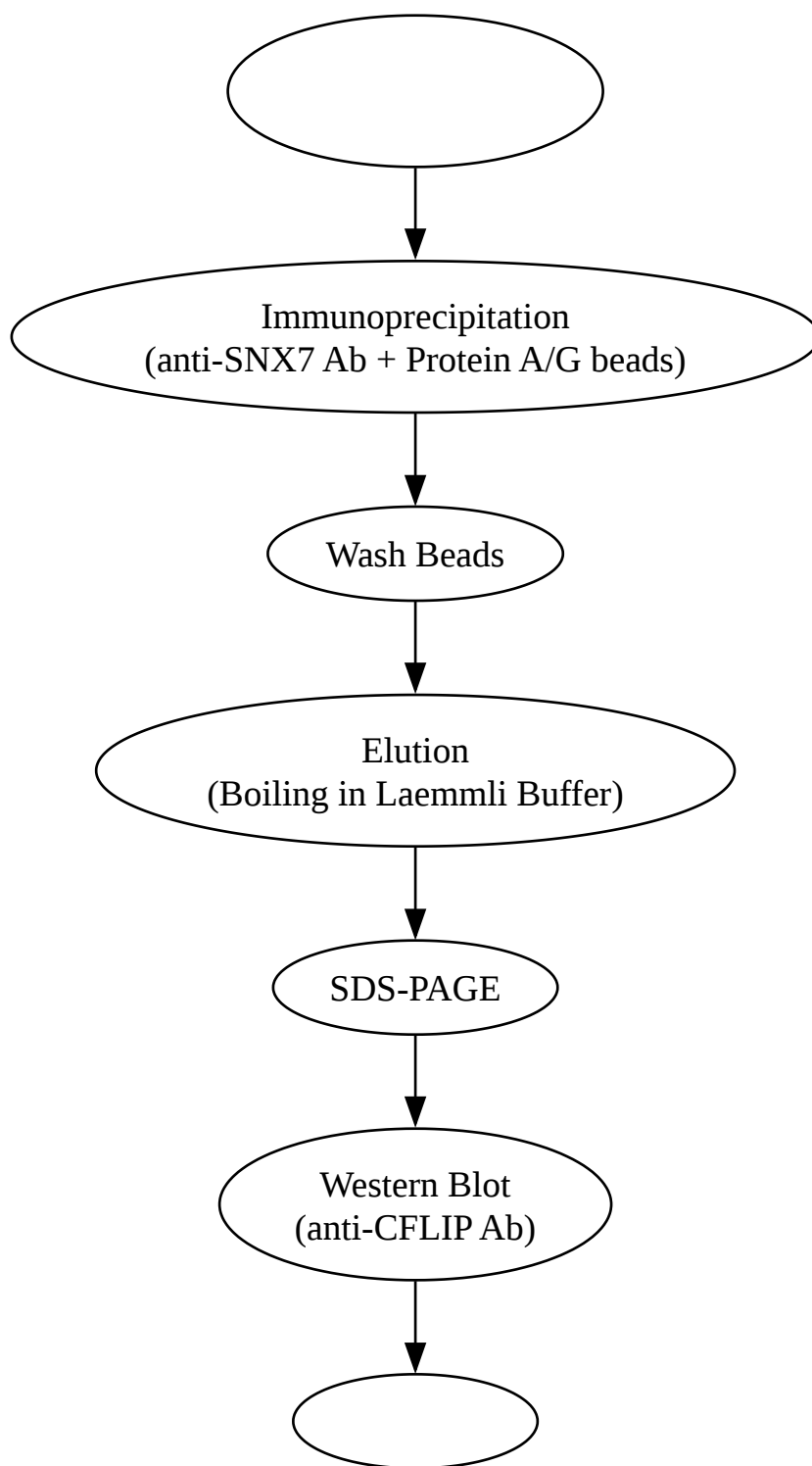


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Experimental Workflows



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